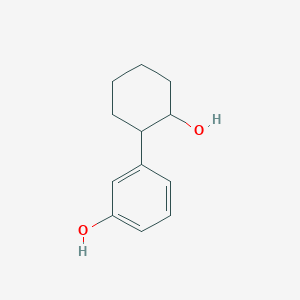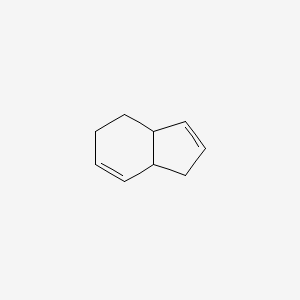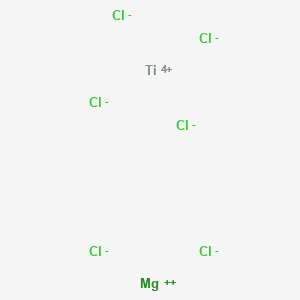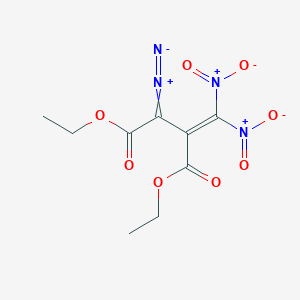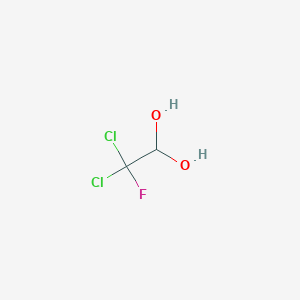
2,2-Dichloro-2-fluoroethane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-2-fluoroethane-1,1-diol is a chemical compound with the molecular formula C2H3Cl2FO2 It is a derivative of ethane, where two hydrogen atoms are replaced by chlorine and fluorine atoms, and an additional hydroxyl group is attached to the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-2-fluoroethane-1,1-diol typically involves the reaction of trichloroethylene with hydrogen fluoride, followed by hydrolysis. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. The overall process can be divided into two main steps:
Reaction with Hydrogen Fluoride: Trichloroethylene reacts with hydrogen fluoride to form 2-chloro-1,1,1-trifluoroethane.
Hydrolysis: The intermediate product is then hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-2-fluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-2-fluoroethane-1,1-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-2-fluoroethane-1,1-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, it may interact with cellular membranes, affecting their permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dichloro-2,2-difluoroethane: Similar in structure but with different halogenation patterns.
1,2-Dichloro-1,1-difluoroethane: Another derivative with distinct chemical properties.
1,1-Dichloro-1-fluoroethane: A related compound with one less fluorine atom
Uniqueness
2,2-Dichloro-2-fluoroethane-1,1-diol is unique due to the presence of both chlorine and fluorine atoms along with hydroxyl groups, which confer distinct reactivity and potential applications. Its specific arrangement of atoms allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
63034-46-8 |
|---|---|
Molekularformel |
C2H3Cl2FO2 |
Molekulargewicht |
148.95 g/mol |
IUPAC-Name |
2,2-dichloro-2-fluoroethane-1,1-diol |
InChI |
InChI=1S/C2H3Cl2FO2/c3-2(4,5)1(6)7/h1,6-7H |
InChI-Schlüssel |
RWBLUCOTRHPTAV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(Cl)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


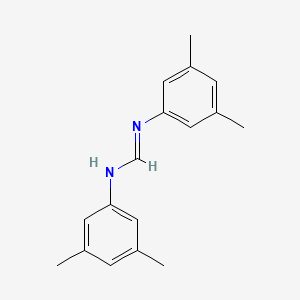
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

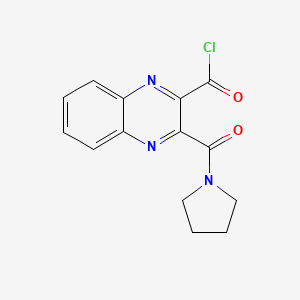
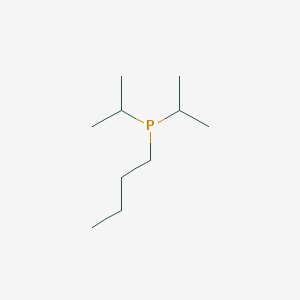
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)
![Stannane, tributyl[1-(phenylthio)ethenyl]-](/img/structure/B14497953.png)
